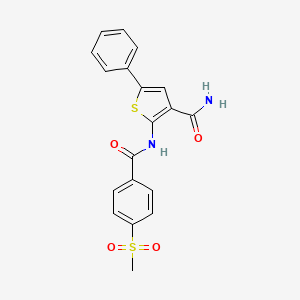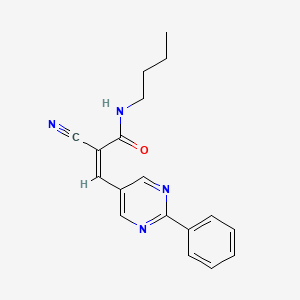
3-Trifluoromethylphenylsulfonylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.2261696 . It is a member of the organosulfur compounds, which are organic compounds that contain sulfur .
Synthesis Analysis
While specific synthesis methods for “2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” were not found, related compounds have been synthesized through various methods. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved a three-step process, including the reaction with phosphorus sulfide . Another method involved the reaction of a similar compound with methyl iodide in PTC conditions .Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethyl)phenyl]sulfonylethanol” consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its electronegativity and the ability to form stable compounds .Wissenschaftliche Forschungsanwendungen
Polymer Modification and Membrane Development
One significant application of 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol-related compounds is in the modification of polymers to enhance their properties, especially for fuel cell applications. Sulfonation of aromatic poly(arylene ether ketone)s, containing pendant phenyl rings, has been studied to develop polymers with controlled degrees of sulfonation. These modified polymers exhibit excellent mechanical and thermal properties, making them suitable for use in fuel cell membranes. The sulfonated polymers show high proton conductivity and low methanol permeability, indicating their potential as efficient materials for proton exchange membranes in fuel cells (Li, Liu, Chao, & Zhang, 2009).
Electrosynthesis Applications
2-[3-(Trifluoromethyl)phenyl]sulfonylethanol-related compounds are also used in electrosynthesis processes. For instance, the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol has been explored to yield α-methoxylated products. This method enables the introduction of carbon nucleophiles into the β-position to the CF3 group, demonstrating the compound's utility in synthetic organic chemistry and electrosynthesis (Furuta & Fuchigami, 1998).
Fuel Cell Membrane Innovation
Innovative comb-shaped poly(arylene ether sulfone)s have been synthesized for use as proton exchange membranes. These polymers, derived from sulfonated 4-fluorobenzophenone and related compounds, demonstrate high proton conductivity and are promising materials for fuel cell applications. Their unique structure and functionalization highlight the versatility of 2-[3-(Trifluoromethyl)phenyl]sulfonylethanol-related compounds in advancing fuel cell technology (Kim, Robertson, & Guiver, 2008).
Advanced Synthesis Techniques
The compound and its derivatives play a crucial role in the synthesis of complex molecules. For example, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide showcases the compound's utility in generating structurally diverse and functionally rich molecules. Such synthetic routes open up possibilities for creating new materials and chemicals with tailored properties (Zhu & Desmarteau, 1993).
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c10-9(11,12)7-2-1-3-8(6-7)16(14,15)5-4-13/h1-3,6,13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBWTNOMDULTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide](/img/structure/B2811893.png)
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)


![2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2811903.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)
![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2811908.png)



![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)
![(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2811914.png)
